N-cyclohexyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O3/c1-19(2)14-15-32-27(36)24-13-12-22(26(35)30-23-10-5-4-6-11-23)17-25(24)34-28(32)31-33(29(34)37)18-21-9-7-8-20(3)16-21/h7-9,12-13,16-17,19,23H,4-6,10-11,14-15,18H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKAEPWXJWWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (commonly referred to as F471-0434) is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of F471-0434 based on available research findings.
- Molecular Formula : C29H35N5O3
- Molecular Weight : 525.69 g/mol
- Structure : The compound features a triazole ring fused to a quinazoline moiety with various substituents that may enhance its biological interactions.
Anticancer Properties
F471-0434 has been investigated for its potential anticancer properties. Research indicates that compounds in the triazoloquinazoline class can inhibit tumor growth and induce apoptosis in cancer cells. For example:
- In vitro studies have shown that F471-0434 exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and cyclin D1 .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation, which is often a precursor to various chronic diseases including cancer:
- Cytokine Inhibition : F471-0434 has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory disorders.
The precise mechanism by which F471-0434 exerts its biological effects is still under investigation. However, some proposed mechanisms include:
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |
| Cytotoxicity | Inhibits cell proliferation |
Research Findings Overview
Case Studies
Several case studies have highlighted the potential applications of F471-0434 in clinical settings:
- Breast Cancer Model : In a murine model of breast cancer, administration of F471-0434 resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .
- Chronic Inflammation : A study on chronic inflammatory models demonstrated that F471-0434 treatment led to improved outcomes by reducing inflammation markers and promoting tissue repair mechanisms .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential activity as an anti-cancer agent. Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of specific substituents can enhance the selectivity and potency of these compounds against tumor cells.
Antimicrobial Activity
Studies have demonstrated that compounds similar to N-cyclohexyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide possess antimicrobial properties. The presence of the triazole moiety is often linked to enhanced activity against a range of bacteria and fungi.
Neuropharmacology
Research has explored the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation, which are critical in conditions such as Alzheimer's and Parkinson's diseases.
Material Science
The unique chemical structure allows for potential applications in the development of new materials. For instance, its use in creating polymers with specific mechanical properties or as a precursor for synthesizing novel nanomaterials has been proposed.
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against breast cancer cell lines. Among these derivatives, one showed a significant reduction in cell viability at low micromolar concentrations. This suggests that modifications to the triazole structure can yield potent anti-cancer agents.
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial properties of various triazole compounds revealed that those with bulky substituents exhibited enhanced activity against resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was identified as a mechanism of action.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; aromatic protons at δ 7.0–8.5 ppm) . DEPT-135 and 2D-COSY confirm connectivity in fused triazoloquinazoline systems .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, with m/z accuracy <5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity and detect byproducts .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like GABA receptors or kinases. Key steps:
- Protein Preparation : Retrieve target structures (e.g., PDB ID 6HUQ) and optimize protonation states .
- Ligand Parameterization : Assign partial charges using AM1-BCC and generate conformational ensembles .
- Binding Mode Analysis : Prioritize poses with ΔG < -8 kcal/mol and validate via MD simulations (NAMD/GROMACS) . Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility .
What strategies address contradictions in reported biological activity data?
Advanced Research Question
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines (HEK293, HepG2) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) underlies false-negative results .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with phenotypic screening (e.g., apoptosis markers) to confirm mechanism .
How can Design of Experiments (DoE) optimize synthesis and biological testing protocols?
Advanced Research Question
- Synthesis Optimization : Apply factorial designs (e.g., 2³) to variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol%). Response surface modeling identifies optimal conditions for yield and purity .
- Biological Assays : Use central composite designs to balance compound concentration, incubation time, and cell density, minimizing variability in IC₅₀ measurements .
What structural modifications enhance selectivity for neurological targets?
Advanced Research Question
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at position 8) improves blood-brain barrier permeability (logP > 3) .
- Heterocycle Replacement : Replacing the triazole ring with pyrazole maintains activity but reduces hepatotoxicity in murine models .
- Steric Hindrance : Bulky cyclohexyl groups at position 4 minimize off-target binding to hERG channels .
How do solvent and pH influence stability during long-term storage?
Advanced Research Question
- Lyophilization : Storing as a lyophilized powder in amber vials (pH 7.4 buffer) prevents hydrolysis of the carboxamide group .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; HPLC monitors degradation products (e.g., free carboxylic acid at Rt 12.3 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
